molecular formula C16H10BrNO B1383269 4-(2-Bromobenzoyl)quinoline CAS No. 1706458-26-5

4-(2-Bromobenzoyl)quinoline

Cat. No. B1383269
M. Wt: 312.16 g/mol
InChI Key: UTJTYFHTZWHAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as 4-(2-Bromobenzoyl)quinoline, has been a topic of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 4-(2-Bromobenzoyl)quinoline is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of this structure allows for various transformations and functionalizations, making it a versatile scaffold in drug discovery and synthetic organic chemistry .


Chemical Reactions Analysis

Quinoline derivatives, including 4-(2-Bromobenzoyl)quinoline, can undergo a variety of chemical reactions. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These reactions are useful for the construction and functionalization of quinoline derivatives .

Safety And Hazards

While specific safety and hazard information for 4-(2-Bromobenzoyl)quinoline was not found, it’s important to note that similar compounds, such as 4-Bromobenzoic acid and 4-Bromobenzoyl chloride, are known to cause severe skin burns and eye damage . Therefore, it’s crucial to handle 4-(2-Bromobenzoyl)quinoline with care, using appropriate personal protective equipment and following safe laboratory practices.

Future Directions

Quinoline and its derivatives, including 4-(2-Bromobenzoyl)quinoline, continue to be an area of active research due to their versatile applications in medicinal, bioorganic, agrochemical, and industrial chemistry . Future research may focus on developing new synthesis methods, exploring additional biological activities, and designing novel quinoline-based drugs .

properties

IUPAC Name

(2-bromophenyl)-quinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO/c17-14-7-3-1-6-13(14)16(19)12-9-10-18-15-8-4-2-5-11(12)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJTYFHTZWHAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromobenzoyl)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Bromobenzoyl)quinoline
Reactant of Route 2
Reactant of Route 2
4-(2-Bromobenzoyl)quinoline
Reactant of Route 3
Reactant of Route 3
4-(2-Bromobenzoyl)quinoline
Reactant of Route 4
Reactant of Route 4
4-(2-Bromobenzoyl)quinoline
Reactant of Route 5
Reactant of Route 5
4-(2-Bromobenzoyl)quinoline
Reactant of Route 6
Reactant of Route 6
4-(2-Bromobenzoyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.